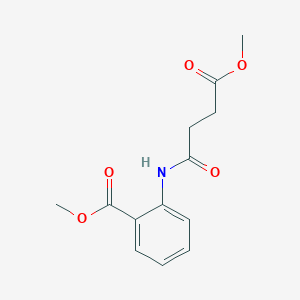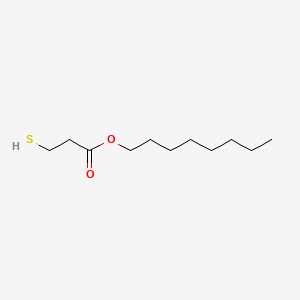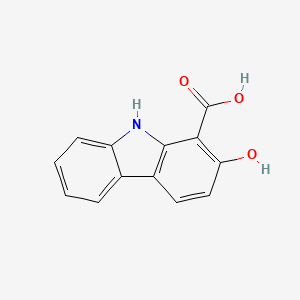
Trioctadecyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctadecyl phosphate is a chemical compound with the molecular formula C54H111O4P. It is also known as phosphoric acid, trioctadecyl ester. This compound is characterized by its long-chain alkyl groups, which contribute to its unique properties and applications. This compound is a colorless or slightly yellow solid with good thermal stability and lubricating properties .
準備方法
Synthetic Routes and Reaction Conditions
Trioctadecyl phosphate is typically synthesized through an esterification reaction between octadecanol (stearyl alcohol) and phosphoric acid. The reaction involves heating the reactants under reflux conditions, often in the presence of a catalyst such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
3C18H37OH+H3PO4→(C18H37O)3PO+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Trioctadecyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield octadecanol and phosphoric acid.
Oxidation: The long alkyl chains can undergo oxidation reactions, although the phosphate ester group is generally resistant to oxidation.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products
Hydrolysis: Octadecanol and phosphoric acid.
Oxidation: Oxidized derivatives of the alkyl chains.
Substitution: Various phosphate esters depending on the nucleophile used.
科学的研究の応用
Trioctadecyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant additive, plasticizer, and flame retardant in various industrial applications
作用機序
The mechanism of action of trioctadecyl phosphate is primarily related to its ability to interact with lipid membranes and other hydrophobic environments. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The phosphate ester group can also participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
Trioctadecyl phosphate can be compared with other long-chain phosphate esters, such as:
Tris(tridecyl) phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
Triphenyl phosphate: Contains aromatic groups instead of long alkyl chains, resulting in different chemical reactivity and uses.
Tris(2-ethylhexyl) phosphate: Has branched alkyl chains, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of long alkyl chains and phosphate ester group, providing a balance of hydrophobic and hydrophilic properties that make it suitable for a wide range of applications .
特性
CAS番号 |
4889-45-6 |
|---|---|
分子式 |
C54H111O4P |
分子量 |
855.4 g/mol |
IUPAC名 |
trioctadecyl phosphate |
InChI |
InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChIキー |
FDGZUBKNYGBWHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
4889-45-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine](/img/structure/B1605331.png)



![S-[2-(acetylamino)ethyl] 3-oxobutanethioate](/img/structure/B1605338.png)

